2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
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Overview
Description
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a fluorophenyl group, a sulfonyl group, a piperazine ring, and a nicotinonitrile moiety. Its molecular formula is C18H19FN4O2S, and it has a molecular weight of 374.43 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Nicotinonitrile Derivative Synthesis: Concurrently, 4,6-dimethylnicotinonitrile is synthesized through a series of reactions starting from 2,6-dimethylpyridine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nicotinonitrile derivative under specific conditions, often using a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The fluorophenyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
Uniqueness
Compared to its analogs, 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to target proteins.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJLMBBNIKPDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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